molecular formula C17H25NO5 B8502603 2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B8502603
M. Wt: 323.4 g/mol
InChI Key: IZYWPTFQCILEJO-UHFFFAOYSA-N
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Description

“2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the cyclopropyl group: This step might involve the reaction of a suitable precursor with a cyclopropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH4.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” would depend on its specific biological target. Generally, compounds of this type can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl and ester groups may play a role in binding to the target site and influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-(cyclopropyl-hydroxy-methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid methyl ester: Similar structure but with different ester groups.

    3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Lacks the cyclopropyl and hydroxyl groups.

    5-(cyclopropyl-methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester: Lacks the hydroxyl group.

Uniqueness

The presence of both cyclopropyl and hydroxyl groups, along with multiple ester functionalities, makes “2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate” unique

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C17H25NO5/c1-6-22-15(20)11-9(2)12(16(21)23-17(3,4)5)18-13(11)14(19)10-7-8-10/h10,14,18-19H,6-8H2,1-5H3

InChI Key

IZYWPTFQCILEJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C(C2CC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropylmagnesium bromide (15 m, 0.5 mol/L) was cooled down to −10° C. in an ice-salt bath under an argon atmosphere. 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester 1b (1.26 g, 4.5 mmol) was dissolved in 10 ml of tetrahydrofuran under stirring, the resulting solution was added dropwise to the above solution while maintaining the temperature at −10° C. Upon completion of the addition, the ice-salt bath was removed, and the reaction mixture was stirred for 1 hour at room temperature. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was quenched with water, added with sulfuric acid solution (20 ml, 10%) and stirred for 30 minutes, and extracted with ethyl acetate (50 ml×3). The combined organic extracts were washed with saturated brine (50 ml), dried over anhydrous magnesium sulfate, filtered to remove the drying agent and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 5-(cyclopropyl-hydroxy-methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester 60a (576 mg, yield 39.6%) as a white solid.
Name
Cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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